molecular formula C23H35ClN2O2 B10858640 Pipramadol CAS No. 83605-14-5

Pipramadol

Cat. No.: B10858640
CAS No.: 83605-14-5
M. Wt: 407.0 g/mol
InChI Key: JRLWHJKUNYBJRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pipramadol is an analgesic agent known for its antinociceptive properties, which means it can block the detection of a painful or injurious stimulus by sensory neurons. It also exhibits central and peripheral antiserotonin properties, making it effective in managing pain . The chemical formula of this compound is C23H35ClN2O2, and it has a molecular weight of 407.00 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pipramadol involves several steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-chlorophenethylamine: This is achieved by reacting 2-chlorobenzyl chloride with ammonia.

    Formation of 4-hydroxypiperidine: This intermediate is synthesized by the hydrogenation of pyridine.

    Coupling Reaction: The 2-chlorophenethylamine is then coupled with 4-hydroxypiperidine in the presence of a base to form the core structure of this compound.

    Final Modification:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes:

Chemical Reactions Analysis

Types of Reactions

Pipramadol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield dechlorinated products .

Scientific Research Applications

Pipramadol has a wide range of scientific research applications, including:

Mechanism of Action

Pipramadol exerts its effects by interacting with specific molecular targets in the body. It primarily acts on the central nervous system by inhibiting the reuptake of serotonin and norepinephrine, which enhances the pain-relieving effects. The compound also binds to opioid receptors, contributing to its analgesic properties. The pathways involved include the modulation of neurotransmitter release and the inhibition of pain signal transmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pipramadol is unique due to its combined antinociceptive and antiserotonin properties, which make it effective in managing both central and peripheral pain. Its chemical structure allows for specific interactions with multiple molecular targets, enhancing its analgesic efficacy .

Properties

CAS No.

83605-14-5

Molecular Formula

C23H35ClN2O2

Molecular Weight

407.0 g/mol

IUPAC Name

2-[1-[2-(2-chlorophenyl)ethyl]-4-hydroxypiperidin-4-yl]-N-cyclohexyl-N-methylpropanamide

InChI

InChI=1S/C23H35ClN2O2/c1-18(22(27)25(2)20-9-4-3-5-10-20)23(28)13-16-26(17-14-23)15-12-19-8-6-7-11-21(19)24/h6-8,11,18,20,28H,3-5,9-10,12-17H2,1-2H3

InChI Key

JRLWHJKUNYBJRC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C)C1CCCCC1)C2(CCN(CC2)CCC3=CC=CC=C3Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.